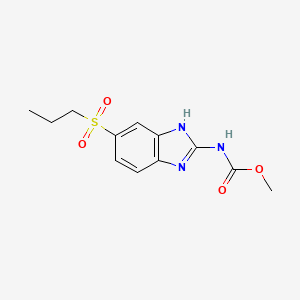

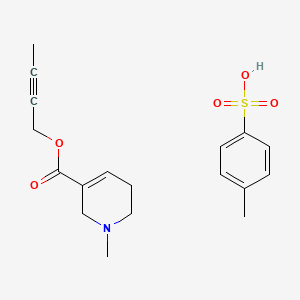

Arecaidine but-2-ynyl ester tosylate

Overview

Description

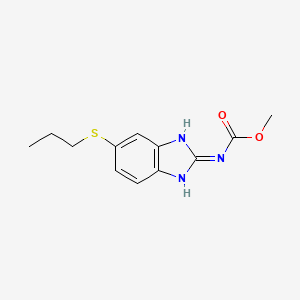

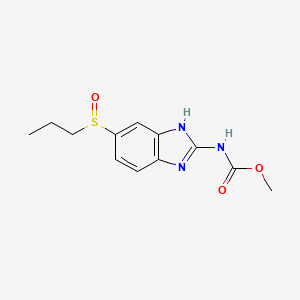

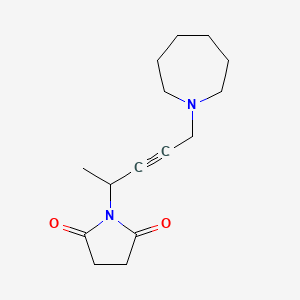

Arecaidine but-2-ynyl ester tosylate is a potent muscarinic agonist that shows 4.6-fold selectivity for mAChR M2 in the atrium versus those in the ileum . It is also known as 1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxylic acid but-2-ynyl ester tosylate .

Molecular Structure Analysis

The molecular formula of Arecaidine but-2-ynyl ester tosylate is C11H15NO2•C7H8SO3 . Its molecular weight is 365.44 .Chemical Reactions Analysis

Arecaidine but-2-ynyl ester tosylate is a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis

Arecaidine but-2-ynyl ester tosylate is a crystalline solid . It has an assay of ≥98% .Scientific Research Applications

Cardiovascular Disease Research

Arecaidine but-2-ynyl ester tosylate (ABET) is recognized for its role in cardiovascular disease research. As a selective muscarinic acetylcholine receptor M2 (mAChR M2) agonist, ABET can dose-dependently decrease mean arterial pressure and heart rate in rats, which is significant for studying the effects of potential treatments for cardiovascular conditions .

Neuropharmacology

In neuropharmacological research, ABET’s selectivity for M2 receptors over M1 receptors makes it a valuable tool for studying muscarinic acetylcholine receptor functions. It helps in understanding the regulation of non-quantal release mechanisms in the nervous system .

Neuroprotection Studies

ABET has been used in studies exploring the role of muscarinic acetylcholine receptor-2 (M2) in neuroprotection. Its application in microinjections has helped to assess the protective effects against neurological damage or degeneration .

Mechanism of Action

Target of Action

Arecaidine but-2-ynyl ester tosylate (ABET) is a selective agonist of muscarinic acetylcholine receptors (mAChRs) . It shows a 4.6-fold selectivity for M2 receptors in the atrium versus those in the ileum . These receptors play a crucial role in the nervous system, mediating various physiological responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels .

Mode of Action

ABET interacts with its target, the M2 mAChRs, leading to a series of intracellular events. The activation of M2 receptors by ABET can lead to the inhibition of adenylate cyclase, which in turn decreases the intracellular concentration of cAMP, reducing protein kinase A (PKA) activity .

Biochemical Pathways

The activation of M2 mAChRs by ABET affects several biochemical pathways. One of the key pathways involves the regulation of non-quantal acetylcholine (ACh) secretion from nerve endings . This process is regulated by exogenous and endogenous nitric oxide (NO), which is synthesized in a calcium and calmodulin-dependent manner .

Pharmacokinetics

It is known that abet is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The activation of M2 mAChRs by ABET results in a dose-dependent decrease in mean arterial pressure and heart rate in rats . This suggests that ABET may have potential therapeutic applications in cardiovascular disease.

Safety and Hazards

properties

IUPAC Name |

but-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.C7H8O3S/c1-3-4-8-14-11(13)10-6-5-7-12(2)9-10;1-6-2-4-7(5-3-6)11(8,9)10/h6H,5,7-9H2,1-2H3;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPXMGUNTQSFGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC(=O)C1=CCCN(C1)C.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arecaidine but-2-ynyl ester tosylate | |

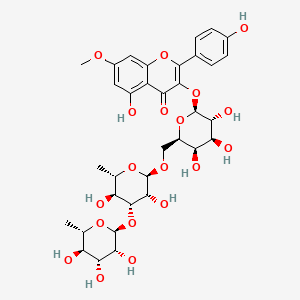

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(7-cyclobutyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine](/img/structure/B1665675.png)

![benzyl (2R)-2-[[(2R)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoate](/img/structure/B1665677.png)